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Compound of Interest

Compound Name: AZ7550 Mesylate

Cat. No.: B8069384 Get Quote

Note to the reader: Initial searches for "AZ7550 Mesylate" did not yield publicly available data.

However, "AZ7550" has been identified as an active metabolite of the EGFR inhibitor,

Osimertinib[1][2]. Due to the limited information on the specific anti-tumor activities of the

AZ7550 metabolite, this guide will focus on AZD4573, a potent and selective CDK9 inhibitor

from AstraZeneca with a similar nomenclature and substantial publicly available in vivo anti-

tumor data. This guide is intended for researchers, scientists, and drug development

professionals interested in the preclinical validation of emerging cancer therapeutics.

AZD4573 is a highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator

of transcription.[3][4][5] By inhibiting CDK9, AZD4573 leads to the depletion of short-lived anti-

apoptotic proteins, most notably MCL-1, thereby inducing rapid apoptosis in cancer cells.[3][4]

This mechanism has shown significant promise in preclinical models of hematological

malignancies.[3][6]

Mechanism of Action: CDK9 Inhibition by AZD4573
AZD4573 exerts its anti-tumor effects by targeting the transcriptional machinery of cancer cells.

As a potent inhibitor of CDK9, it prevents the phosphorylation of RNA Polymerase II, leading to

a downstream cascade that culminates in apoptosis.[6] The primary mechanism involves the

suppression of the anti-apoptotic protein MCL-1.[3][4]
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Caption: AZD4573 inhibits CDK9, preventing RNA Polymerase II phosphorylation and

subsequent transcription of key survival proteins like MCL-1, ultimately leading to apoptosis.

In Vivo Anti-Tumor Efficacy of AZD4573
AZD4573 has demonstrated significant anti-tumor activity in various preclinical in vivo models

of hematological cancers, including both cell line-derived and patient-derived xenografts (PDX).

Table 1: Monotherapy Activity of AZD4573 in Subcutaneous Xenograft Models

Cancer Type Cell Line
Dosing
Schedule

Outcome Citation

Acute Myeloid
Leukemia
(AML)

MV-4-11
15 mg/kg, BID
q2h, 2 days
on/5 off

Tumor
Regression

[5]

Multiple

Myeloma (MM)
MM.1S

15 mg/kg, BID

q2h, 2 days on/5

off

Tumor

Regression
[5]

Diffuse Large B-

cell Lymphoma

(DLBCL)

OCI-Ly10

15 mg/kg, BID

q2h, 2 days on/5

off

Tumor

Regression
[5]

Burkitt

Lymphoma
Namalwa Once weekly

40-60% Tumor

Growth Inhibition
[7]

| Burkitt Lymphoma | Ramos | Once weekly | 40-60% Tumor Growth Inhibition |[7] |

Table 2: Activity of AZD4573 in Disseminated Patient-Derived Xenograft (PDX) Models
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Cancer Type PDX Model
Dosing
Schedule

Outcome Citation

Acute Myeloid
Leukemia
(AML)

9 different
models

15 mg/kg, BID
q2h, 2 days
on/5 off

>50%
reduction of
leukemic
blasts in bone
marrow in 5 of
9 models

[3]

| T-cell Lymphoma | DFTL-78024 | 15 mg/kg, BID q2h, 2 days on/5 off | Increased survival |[3] |

Comparative In Vivo Performance
AZD4573 has also been evaluated in combination with other anti-cancer agents, showing

synergistic effects.

Table 3: Combination Therapy with AZD4573 in In Vivo Models

Combination
Agent

Cancer Type Model Outcome Citation

Venetoclax
(BCL-2
inhibitor)

AML, MM, NHL In vivo models
Enhanced anti-
tumor activity

[4][6]

| Acalabrutinib (BTK inhibitor) | NHL | Subcutaneous xenografts | Enhanced anti-tumor activity |

[6] |

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings.

Below is a summary of a typical in vivo efficacy study protocol for AZD4573.

Xenograft Model Establishment and Drug Administration:
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Cell Culture: Human hematological cancer cell lines (e.g., MV-4-11 for AML) are cultured

under standard conditions.

Animal Models: Immunocompromised mice (e.g., NOG-EXL mice) are used for tumor

implantation.

Tumor Implantation:

Subcutaneous Models: Cells are suspended in a suitable medium (e.g., Matrigel) and

injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a

specified size (e.g., 100-200 mm³).

Disseminated Models: For leukemia models, cells are injected intravenously to mimic

disseminated disease.

Randomization: Once tumors reach the target size, or at a specified time post-injection for

disseminated models, animals are randomized into treatment and control groups.

Drug Formulation and Administration: AZD4573 is formulated for intravenous administration.

[6] A common dosing schedule is 15 mg/kg, administered twice a day with a 2-hour interval,

for two consecutive days, followed by five days of rest.[3][5]

Tumor Measurement and Monitoring:

For subcutaneous models, tumor volume is measured regularly (e.g., twice weekly) using

calipers.

For disseminated models, disease burden is assessed by measuring the percentage of

human leukemic blasts in the bone marrow or peripheral blood via flow cytometry.[3]

Endpoint Analysis: Studies are typically terminated when tumors in the control group reach a

predetermined size, or based on animal welfare considerations. Key endpoints include tumor

growth inhibition, tumor regression, and overall survival.

Start Cell Culture
(e.g., MV-4-11)

Tumor Implantation
(Subcutaneous or IV)

Tumor Growth to
Predetermined Size Randomization Treatment Administration

(Vehicle or AZD4573)
Tumor Monitoring

(Calipers or Flow Cytometry)
Endpoint Analysis

(TGI, Survival) End

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd4573.html
https://aacrjournals.org/clincancerres/article/26/4/922/83064/AZD4573-Is-a-Highly-Selective-CDK9-Inhibitor-That
https://www.researchgate.net/publication/337109895_AZD4573_Is_a_Highly_Selective_CDK9_Inhibitor_That_Suppresses_MCL-1_and_Induces_Apoptosis_in_Hematologic_Cancer_Cells
https://aacrjournals.org/clincancerres/article/26/4/922/83064/AZD4573-Is-a-Highly-Selective-CDK9-Inhibitor-That
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8069384?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: A generalized workflow for in vivo anti-tumor efficacy studies of AZD4573.

Conclusion
The preclinical data strongly support the in vivo anti-tumor activity of AZD4573, particularly in

models of hematological malignancies. Its selective CDK9 inhibition, leading to MCL-1

suppression, provides a clear mechanism-of-action. The compound has demonstrated robust

monotherapy efficacy, causing tumor regression in multiple xenograft models.[3][5]

Furthermore, its potential for synergistic activity in combination with other targeted agents like

venetoclax and acalabrutinib enhances its therapeutic promise.[6] These findings have

provided a solid foundation for the ongoing clinical evaluation of AZD4573 in patients with

hematological cancers.[3][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8069384#validating-the-anti-tumor-activity-of-
az7550-mesylate-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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